molecular formula C12H20N4O B7557627 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide

2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide

Cat. No. B7557627
M. Wt: 236.31 g/mol
InChI Key: RWYULDFLRRZZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been investigated for its anti-tumor and anti-viral properties.

Mechanism of Action

2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide activates the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines activate the immune system and induce the destruction of tumor cells. 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide also inhibits the formation of new blood vessels, which is essential for tumor growth.
Biochemical and Physiological Effects:
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has been shown to have several biochemical and physiological effects. It induces the production of cytokines, such as interferons, TNF-alpha, and IL-6. It also activates the immune system and induces the destruction of tumor cells. 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide inhibits the formation of new blood vessels, which is essential for tumor growth.

Advantages and Limitations for Lab Experiments

2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified. It has been extensively studied for its anti-tumor properties, which makes it a valuable tool for cancer research. However, 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has some limitations. It has a short half-life, which means it needs to be administered frequently. It also has some toxicity, which limits its use in clinical trials.

Future Directions

There are several future directions for 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide research. One direction is to investigate its potential as an anti-viral agent. 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. Another direction is to investigate its potential in combination with other anti-tumor agents. 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy. Finally, there is a need to investigate the mechanism of action of 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide in more detail to optimize its use in cancer therapy.
Conclusion:
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide is a synthetic compound that has been extensively studied for its anti-tumor and anti-viral properties. It activates the immune system and induces the destruction of tumor cells. 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has several advantages for lab experiments, but also has some limitations. There are several future directions for 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide research, including investigating its potential as an anti-viral agent, its use in combination with other anti-tumor agents, and optimizing its use in cancer therapy.

Synthesis Methods

2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide can be synthesized using a multi-step process that involves the reaction of 3-cyanopyridine with dimethylamine, followed by the addition of pentanoyl chloride. The resulting product is then purified through column chromatography to obtain pure 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide. The synthesis method has been optimized over the years to improve the yield and purity of 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide.

Scientific Research Applications

2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, breast, and colon cancer. 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells.

properties

IUPAC Name

2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-4-5-10(13)12(17)15-9-6-7-11(14-8-9)16(2)3/h6-8,10H,4-5,13H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYULDFLRRZZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=CN=C(C=C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide

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